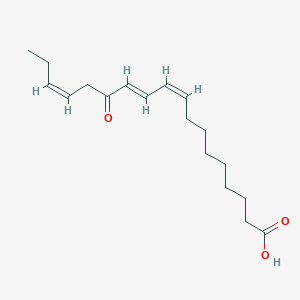

13-keto-9Z,11E,15Z-octadecatrienoic acid

Description

Nomenclature and Structural Context of 13-keto-9Z,11E,15Z-octadecatrienoic acid

The precise naming and structural classification of a chemical compound are foundational to understanding its function and relationships with other molecules.

This compound is identified by several synonyms and chemical designations in scientific literature, which can vary depending on the context of the research. nih.govresearchgate.netnih.govoup.com The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (9Z,11E,15Z)-13-oxooctadeca-9,11,15-trienoic Acid. nih.gov Common abbreviations used in research include 13-oxo-OTA, 13-KOTE, and 13-oxo-OTrE. researchgate.netnih.govacs.org The designation "KOTE" is a synonym for 13-keto-9(Z),11(E)-Octadecadienoic Acid (13-KODE), a related compound with two double bonds instead of three. caymanchem.comnih.govmdpi.com

| Synonym/Designation | Reference |

|---|---|

| (9Z,11E,15Z)-13-oxooctadeca-9,11,15-trienoic Acid | IUPAC Name nih.gov |

| 13-oxo-OTA | Abbreviation researchgate.netnih.gov |

| 13-oxo-OTrE | Abbreviation researchgate.net |

| This compound | Common Name nih.gov |

This compound belongs to the octadecatrienoic acid family. These are polyunsaturated fatty acids characterized by an 18-carbon chain and three double bonds. wikipedia.org Specifically, it is a derivative of α-linolenic acid, a common omega-3 fatty acid. researchgate.netnih.gov The defining features of its structure are the 18-carbon backbone, the locations of the three double bonds at carbons 9, 11, and 15, and a ketone group (=O) at the 13th carbon position. nih.gov This ketone group classifies it as a keto fatty acid and an oxylipin, a class of molecules formed from the oxidation of fatty acids. researchgate.net

Historical Perspective and Significance in Lipid Research

The investigation into this compound is a relatively recent development in lipid research. Its significance grew with the discovery of its presence in common dietary sources and its notable biological activities. Initial studies identified this compound in the extracts of tomato (Solanum lycopersicum), Mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia). nih.govaminer.cn

A pivotal point in its research history was the discovery that it functions as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARα. researchgate.netnih.govresearchgate.net PPARs are crucial transcription factors that regulate lipid and glucose metabolism. The finding that a food-derived compound could activate these receptors highlighted its potential significance in metabolic regulation. Its biosynthesis is understood to occur via the enzymatic conversion of hydroperoxy fatty acids, such as 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13(S)-HPOTRE), which is an intermediate in plant defense signaling pathways. researchgate.net

Scope and Research Focus of this compound Studies

Current academic research on this compound is primarily concentrated on elucidating its biological functions and mechanisms of action at the cellular and molecular levels.

The main areas of investigation include:

Metabolic Regulation : A significant portion of research focuses on its role as a PPARγ activator. researchgate.netnih.gov Studies have shown that by activating PPARγ in adipocytes (fat cells), 13-oxo-OTA promotes adipogenesis (the formation of fat cells), stimulates glucose uptake, and induces the secretion of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. nih.gov Other related keto-octadecadienoic acids have been identified as potent PPARα agonists, suggesting a broader role for this class of molecules in improving dyslipidemia and hepatic steatosis by regulating fatty acid metabolism in the liver. researchgate.netresearchgate.net

Source Identification and Stability : Researchers have worked to identify and quantify this compound in various tomato species and other plants. nih.gov These studies also investigate its stability under different conditions, such as heat and acidity, which is relevant to food processing. nih.gov

Plant and Insect Biology : An interesting area of research involves the biosynthesis of this compound in the context of plant-insect interactions. For instance, an enzyme in the secretions of silkworms can convert 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid into its keto derivative, which is a mechanism to suppress plant defense responses. researchgate.net

| Research Area | Key Findings | References |

|---|---|---|

| Metabolic Regulation (Adipocytes) | Activates PPARγ, promotes adipocyte differentiation, stimulates glucose uptake, and induces adiponectin secretion. | researchgate.netnih.gov |

| Metabolic Regulation (Liver) | Related keto-fatty acids act as potent PPARα agonists, decreasing plasma and hepatic triglycerides in animal models. | researchgate.netresearchgate.net |

| Natural Occurrence | Identified in extracts of tomato, Mandarin orange, and bitter gourd. | nih.govaminer.cn |

| Plant-Insect Interactions | Produced via enzymatic conversion of 13(S)-HPOTRE by silkworms to suppress plant defenses. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(9Z,11E,15Z)-13-oxooctadeca-9,11,15-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMYUQILBYIYOG-JDTPQGGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)/C=C/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymatic Formation of 13 Keto 9z,11e,15z Octadecatrienoic Acid

Precursor Substrates and Initial Enzymatic Steps

The formation of 13-keto-9Z,11E,15Z-octadecatrienoic acid is initiated from a specific omega-3 fatty acid, which is then acted upon by a class of dioxygenase enzymes to create a hydroperoxy intermediate.

Derivation from Alpha-Linolenic Acid (ALA)

The biosynthetic journey to this compound commences with alpha-linolenic acid (ALA), an 18-carbon polyunsaturated fatty acid. ALA serves as the fundamental substrate for a series of enzymatic reactions known as the lipoxygenase (LOX) pathway, which generates a variety of oxidized fatty acids, or oxylipins. This initial step is crucial as the structure of ALA dictates the eventual formation of the C18 skeleton of the final keto acid. The metabolism of ALA through this pathway is a key process in many organisms, leading to compounds with diverse biological activities.

Role of Lipoxygenases (LOXs) in Hydroperoxide Formation

Lipoxygenases (LOXs) are the key enzymes that catalyze the first committed step in this biosynthetic pathway. nih.govmdpi.com These non-heme iron-containing dioxygenases facilitate the insertion of molecular oxygen into polyunsaturated fatty acids like ALA. mdpi.com Specifically, to form the precursor for this compound, a 13-lipoxygenase (13-LOX) acts on ALA. This enzyme demonstrates regioselectivity, meaning it specifically targets the C-13 position of the fatty acid chain. The reaction incorporates an oxygen molecule to form a hydroperoxide, yielding 13S-Hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT). mdpi.com

Conversion Mechanisms from Hydroperoxy Intermediates

Once the hydroperoxy intermediate is formed, it undergoes further enzymatic conversion to yield the final keto compound. This transformation is highly specific and critical for the production of this compound.

Stereospecific Conversion of 13S-Hydroperoxy-9Z,11E,15Z-octadecatrienoic Acid (13-HPOT)

The immediate precursor to the target compound is 13S-Hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT), a specific stereoisomer produced by the action of 13-LOX on ALA. oup.comaxios-research.com The conversion of this hydroperoxide to a ketone is a critical dehydration or reduction step. Research has shown that this transformation occurs in a stereospecific manner, meaning the spatial arrangement of the atoms in the 13-HPOT molecule is preserved during its conversion to the keto derivative. This specificity ensures the formation of the correct and biologically relevant isomer of the keto acid.

Enzymatic Systems Involved (e.g., Spinneret Secretion Enzyme)

Several enzymatic systems can catalyze the conversion of 13-HPOT to its keto form. While general enzyme classes like hydroperoxide reductases are implicated in this step, a notable and specific example has been identified in the silkworm (Bombyx mori). A novel enzyme found in the secretions of the silkworm's spinneret is responsible for converting 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid into its keto-derivative, this compound. This specific enzymatic action is believed to be a defense mechanism, as it suppresses the production of certain plant volatiles that would otherwise attract predators. In other biological systems, enzymes such as hydroxy fatty acid dehydrogenases are known to catalyze the oxidation of a hydroxy fatty acid (the reduced form of the hydroperoxide) to the corresponding keto acid.

Regioselective Synthesis and Laboratory Approaches

In addition to its natural biosynthesis, this compound can be produced in the laboratory using targeted chemical methods. A common and effective strategy is a chemoenzymatic approach, which combines the specificity of enzymes with the efficiency of chemical reactions. nih.govresearchgate.net

This method typically involves two main stages:

Enzymatic Formation of the Hydroxy Precursor : The process begins with the enzymatic oxidation of a polyunsaturated fatty acid. Lipoxygenases with known regiospecificity are used to create the desired hydroxy derivative. For instance, a 13-lipoxygenase can be used to convert alpha-linolenic acid into 13(S)-hydroxy-9Z,11E,15Z-octadecatrienoic acid (13-HOTrE). This enzymatic step ensures the correct placement of the oxygen functional group and the desired stereochemistry at that position. researchgate.net

Chemical Oxidation to the Keto Acid : The resulting optically active hydroxy fatty acid is then oxidized to its corresponding keto derivative. A common reagent used for this step is Dess-Martin periodinane. This chemical oxidant is effective for converting secondary alcohols to ketones under mild conditions, which helps to prevent the isomerization of the sensitive double bonds within the fatty acid chain. This two-step chemoenzymatic process allows for the synthesis of specific keto polyunsaturated fatty acids with good yields. nih.govresearchgate.net

Utilization of Plant Lipoxygenases for Specific Isomer Generation

Plant lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids. oup.commdpi.com For the synthesis of the 13-keto-octadecatrienoic acid, a 13-LOX enzyme is required, which specifically attacks the C-13 position of α-linolenic acid. This enzymatic action yields (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13S-HPOT). oup.commdpi.com The specificity of the LOX isozyme is critical, as different LOXs can produce either 9- or 13-hydroperoxides, leading to different downstream products. mdpi.commdpi.com For instance, soybean LOX-1 is a 13S-specific lipoxygenase that has been successfully used for the synthesis of 13-hydroperoxides from linolenic acid. mdpi.com

The hydroperoxy derivative, 13S-HPOT, is an unstable intermediate that serves as a branching point for several metabolic pathways. oup.com It can be further metabolized by various enzymes, including those in the CYP74 family, to produce a range of bioactive compounds. mdpi.com The conversion to the keto form involves the reduction of the hydroperoxy group to a hydroxyl group, forming 13-hydroxy-9Z,11E,15Z-octadecatrienoic acid (13-HOTrE), followed by oxidation of the hydroxyl group to a ketone. nih.govnih.gov This final oxidation step is catalyzed by a hydroxy fatty acid dehydrogenase. mdpi.com

Synthetic Methodologies for Configurationally Pure Ketotrienoic Acids

While classical organic synthesis can be complex, biocatalytic methods are often employed to produce configurationally pure ketotrienoic acids. These methods leverage the high specificity of enzymes like lipoxygenases to ensure the correct stereochemistry. A common approach involves using purified or recombinant LOX enzymes, such as soybean LOX-1, to convert α-linolenic acid into 13(S)-HPOT. mdpi.com This hydroperoxide can then be converted to the corresponding keto-derivative, this compound, through the action of a specific dehydrogenase enzyme. researchgate.net This enzymatic cascade provides a direct route to the desired stereospecific product.

Metabolic Interconnections with Related Oxylipins

The biosynthesis of this compound is an integral part of a larger metabolic network known as the octadecanoid pathway, which generates a wide array of signaling molecules in plants.

Position within the Broader Octadecanoid Pathway

The octadecanoid pathway begins with the release of α-linolenic acid from membrane lipids, which is then oxygenated by a lipoxygenase. oup.comnih.gov Specifically, the formation of this compound occurs down a branch of the 13-LOX pathway. The key precursor is 13(S)-HPOT, the direct product of 13-LOX activity on ALA. oup.com From 13(S)-HPOT, the pathway can diverge. While one branch leads to jasmonates, another branch proceeds through different enzymatic steps, including the action of peroxygenase or hydroperoxide lyase, or the formation of hydroxy and subsequently keto derivatives like this compound. oup.com

Distinction from Jasmonate Biosynthesis and Allene Oxide Cyclase (AOC) Branch Products

A major branch of the octadecanoid pathway leads to the synthesis of the phytohormone jasmonic acid (JA). oup.comnih.gov This branch is initiated when 13(S)-HPOT is converted by allene oxide synthase (AOS) into an unstable allene oxide, (9Z,11E,15Z,13S,12R)-12,13-epoxy-9,11,15-octadecatrienoic acid (12,13-EOT). oup.commdpi.com This allene oxide is then cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA), the first cyclopentenone intermediate and the direct precursor to jasmonic acid. oup.comresearchgate.net

The formation of this compound represents a distinct, non-cyclizing branch of the pathway that does not involve AOS or AOC. oup.com Instead of being converted to an allene oxide, the 13(S)-HPOT precursor is metabolized through alternative enzymatic routes to yield acyclic oxylipins, including the 13-keto acid. oup.com Therefore, the commitment step that differentiates these two sub-pathways is the enzymatic processing of the common precursor, 13(S)-HPOT.

| Feature | Jasmonate Biosynthesis Branch | 13-Keto-octadecatrienoic Acid Branch |

|---|---|---|

| Initial Substrate | α-Linolenic Acid | α-Linolenic Acid |

| Key Precursor | 13(S)-HPOT | 13(S)-HPOT |

| Key Enzymes | Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | Peroxygenase, Hydroxy fatty acid dehydrogenase |

| Key Intermediate | 12,13-EOT (Allene Oxide) | 13-HOTrE (Hydroxy-derivative) |

| Final Product Structure | Cyclic (Cyclopentenone ring) | Acyclic (Linear chain) |

Comparative Analysis with 9-keto-octadecatrienoic acid Formation

The formation of 9-keto-octadecatrienoic acid (9-KOTrE) represents a parallel branch of the octadecanoid pathway that originates from the action of a 9-lipoxygenase (9-LOX) on α-linolenic acid. nih.govnih.gov This initial step is the primary point of divergence from the 13-keto pathway.

Initial Oxygenation : The 13-keto pathway is initiated by a 13-LOX, producing 13(S)-HPOT. oup.com In contrast, the 9-keto pathway is initiated by a 9-LOX, which oxygenates ALA at the C-9 position to form 9-hydroperoxyoctadecatrienoic acid (9-HPOT). mdpi.comnih.gov

Downstream Enzymes : Following the initial hydroperoxide formation, both pathways involve subsequent enzymatic conversions. In potato tubers under stress, 9-HPOT is the major lipoxygenase product formed. nih.gov The allene oxides produced from the 9-AOS pathway can be non-enzymatically converted to 9-ketols, such as 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA). researchgate.net This contrasts with the 13-keto pathway, which utilizes enzymes like dehydrogenase to act on 13-hydroxy intermediates. nih.gov

Biological Context : The relative production of 9- versus 13-oxylipin pathways can be regulated by developmental stage and environmental stimuli. For example, in potato tubers, 9-HPODE (from linoleic acid) is the major product in control conditions, whereas 9-HPOTrE (from α-linolenic acid) becomes dominant in response to injury or infection, suggesting distinct physiological roles. nih.gov

| Feature | 13-Keto-octadecatrienoic acid | 9-Keto-octadecatrienoic acid |

|---|---|---|

| Initiating Enzyme | 13-Lipoxygenase (13-LOX) | 9-Lipoxygenase (9-LOX) |

| Position of Oxygenation | Carbon-13 | Carbon-9 |

| Hydroperoxide Precursor | 13-HPOT | 9-HPOT |

| Example Downstream Products | Jasmonic Acid, Traumatic Acid | 9,10-KODA, 10-OPEA |

Molecular and Cellular Mechanisms of 13 Keto 9z,11e,15z Octadecatrienoic Acid Biological Activities

Receptor-Mediated Signaling Pathways

The compound's influence on cellular function is initiated by its ability to bind to and activate a specific intracellular receptor, which then acts as a transcription factor to alter gene expression.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

13-keto-9Z,11E,15Z-octadecatrienoic acid has been identified as an activator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govresearchgate.net PPARγ is a ligand-activated transcription factor that holds a pivotal role in the regulation of lipid and glucose metabolism. researchgate.net By acting as an agonist, this compound binds to PPARγ, initiating a conformational change that allows the receptor to influence the transcription of specific genes. nih.gov This mechanism is central to the compound's biological effects, particularly in adipose tissue where PPARγ is highly expressed. nih.govresearchgate.net

Downstream Gene Expression Modulation by PPARγ Activation

Upon activation by this compound, PPARγ modulates the expression of its target genes. nih.gov Studies have shown that treatment of adipocytes with this compound leads to an induction of the mRNA expression of genes that are regulated by PPARγ. nih.govresearchgate.net This alteration in the genetic transcription profile within the cell is the direct link between receptor activation and the subsequent physiological changes observed in adipocytes. nih.gov

Interactive Table 1: Receptor Interaction and Gene Expression

| Mechanism | Target | Effect |

| Receptor Binding | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Agonist/Activation nih.govresearchgate.net |

| Gene Regulation | PPARγ Target Genes | Induced mRNA Expression nih.gov |

Cellular Responses and Physiological Implications

The activation of the PPARγ signaling pathway by this compound translates into significant and measurable cellular responses, primarily impacting the development and metabolic function of adipocytes. nih.gov

Regulation of Adipocyte Differentiation (Adipogenesis)

A key physiological implication of PPARγ activation by this compound is the promotion of adipocyte differentiation, a process known as adipogenesis. nih.gov Research demonstrates that the compound induces the differentiation of pre-adipocytes into mature adipocytes. nih.govresearchgate.net This is a direct consequence of the PPARγ-mediated changes in gene expression that drive the developmental program of fat cell formation. nih.gov

Influence on Glucose Uptake and Metabolism in Adipocytes

This compound has been shown to stimulate glucose uptake in adipocytes. nih.govresearchgate.net This effect is a critical aspect of its potential role in managing glucose metabolism. nih.gov The enhancement of glucose transport into fat cells is a known function of PPARγ activators, which can improve insulin (B600854) sensitivity. nih.govresearchgate.net

Control of Adiponectin Secretion

The compound also influences the endocrine function of adipose tissue by inducing the secretion of adiponectin. nih.govresearchgate.net Adiponectin is a hormone produced by fat cells that plays a crucial role in regulating glucose levels and fatty acid breakdown. The stimulation of its secretion by this compound is another important downstream effect of PPARγ activation. nih.gov

Interactive Table 2: Cellular and Physiological Effects in Adipocytes

| Cellular Process | Observed Effect | Reference |

| Adipocyte Differentiation (Adipogenesis) | Promoted | nih.govresearchgate.net |

| Glucose Uptake | Stimulated | nih.govresearchgate.net |

| Adiponectin Secretion | Induced | nih.govresearchgate.net |

Immunomodulatory Effects on Inflammatory Responses in Macrophages

While direct studies on the immunomodulatory effects of this compound on macrophages are limited, significant research on the closely related structural analog, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), provides substantial insight into potential mechanisms. This analog, which lacks the 15Z double bond, has demonstrated notable anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7). nih.govnih.gov

Research has shown that 13-KODE significantly inhibits the production of pro-inflammatory mediators. researchgate.net It suppresses LPS-induced nitric oxide (NO) production by downregulating the expression of inducible NO synthase (iNOS). nih.gov Furthermore, it markedly decreases the secretion and gene expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov

The underlying molecular mechanisms for these effects involve the modulation of critical inflammatory signaling pathways. 13-KODE has been found to inhibit the LPS-mediated activation of nuclear factor-kappa B (NF-κB) by preventing its nuclear translocation. nih.govresearchgate.net It also suppresses the activation of mitogen-activated protein kinases (MAPK), another crucial pathway in the inflammatory response. nih.gov

Beyond inhibiting pro-inflammatory pathways, this group of compounds also appears to activate protective antioxidant responses. Treatment with 13-KODE has been shown to reduce the production of reactive oxygen species (ROS) and enhance the expression of nuclear factor erythroid-2 like 2 (Nfe2I2 or Nrf2) and heme oxygenase 1 (HO-1), key components of the cellular antioxidant defense system. nih.govnih.gov

Although research on this compound (also known as 13-oxo-OTA) in macrophages is not as extensive, studies in other cell types suggest a potential for similar immunomodulatory roles. 13-oxo-OTA has been identified as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in adipocytes. researchgate.net PPARγ activation is a well-established mechanism for suppressing inflammatory responses in macrophages, suggesting that 13-oxo-OTA may exert anti-inflammatory effects through this pathway. researchgate.net Additionally, precursors of 13-oxo-OTA, such as 13-(S)-hydroperoxyoctadecatrienoic acid (13-HPOTRE), have been reported to exhibit anti-inflammatory effects by inactivating the NLRP3 inflammasome complex in macrophages. researchgate.net

Table 1: Effects of the Related Compound (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) on LPS-Stimulated Macrophages

| Target Molecule/Pathway | Observed Effect | Reference |

|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | nih.govresearchgate.net |

| Inducible NO Synthase (iNOS) | Suppression | nih.gov |

| TNF-α Secretion | Decrease | nih.govresearchgate.net |

| IL-1β Secretion | Decrease | nih.govresearchgate.net |

| NF-κB Nuclear Translocation | Inhibition | nih.gov |

| MAPK Activation | Inhibition | nih.gov |

| Reactive Oxygen Species (ROS) | Reduction | nih.gov |

| Nrf2/HO-1 Pathway | Activation | nih.govnih.gov |

Role in Plant Defense and Stress Responses

This compound is a phytooxylipin, a class of oxygenated fatty acid-derived compounds that play critical roles in plant physiology, particularly in response to stress and physical damage.

Accumulation as a Stress Metabolite in Wounded Plants

This ketotrienoic acid is recognized as a stress metabolite that accumulates in plant tissues following wounding. mdpi.com Its formation is part of the oxylipin pathway, a rapid biochemical cascade initiated in response to cell damage. The pathway begins with the release of α-linolenic acid from plant cell membranes. This precursor is then oxygenated by a 13-lipoxygenase (13-LOX) enzyme to form 13-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT). researchgate.net this compound is subsequently formed from this hydroperoxide precursor. researchgate.net Studies in the moss Physcomitrium patens have demonstrated a wound-dependent accumulation of 13-keto octadecatrienoic acid (13-KOT), highlighting its role as a marker and component of the plant's immediate stress response. researchgate.net

Interaction with Green Leaf Volatile (GLV) Production Pathways

The biosynthesis of this compound is intrinsically linked with the production of Green Leaf Volatiles (GLVs). Both pathways share the common precursor, 13-HPOT. researchgate.net At this metabolic branch point, 13-HPOT can be acted upon by different enzymes:

Hydroperoxide Lyase (HPL) cleaves 13-HPOT to produce C6 aldehydes (GLVs) like (Z)-3-hexenal and the C12 compound traumatin. nih.gov GLVs are responsible for the characteristic "cut grass" smell and function as airborne defense signals. nih.gov

Other enzymes catalyze the conversion of 13-HPOT into other oxylipins, including this compound. researchgate.net

This shared origin means that the production of this compound is in direct metabolic context with GLV synthesis. The flux of 13-HPOT through either the HPL branch or other branches of the oxylipin pathway determines the specific blend of defense compounds produced by the wounded plant, suggesting a sophisticated regulatory mechanism at this node.

Context within Induced Indirect Plant Defense Mechanisms

The synthesis of this compound is situated within the broader framework of induced indirect plant defense. This defense strategy involves the plant producing volatile organic compounds in response to herbivore attack, which in turn attract natural enemies (predators or parasitoids) of the attacking herbivore.

The production of GLVs, which occurs in parallel with the formation of this compound from the same 13-HPOT precursor, is a classic example of an indirect defense mechanism. nih.gov The accumulation of non-volatile oxylipins like this compound at the wound site serves as a localized defense response, while the concurrent release of volatile GLVs signals for external help. Therefore, this keto-acid is part of a dual-pronged defense system: a direct chemical response at the site of injury and an indirect, long-range signaling response to recruit allies.

Analytical and Production Methodologies for 13 Keto 9z,11e,15z Octadecatrienoic Acid Research

Extraction and Isolation from Natural Sources

The identification of 13-keto-9Z,11E,15Z-octadecatrienoic acid in various plant species underscores the importance of natural product chemistry in obtaining this compound for research purposes. Extraction from these botanical matrices is a foundational step for subsequent analysis and characterization.

Identification in Plant Extracts (e.g., Tomato, Mandarin Orange, Bitter Gourd)

Research has confirmed the presence of this compound in the extracts of several common fruits and vegetables. researchgate.net Studies have identified this linolenic acid derivative in tomato (Solanum lycopersicum), Mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia). researchgate.net The occurrence of this compound in such food-derived sources makes it a subject of interest for its potential applications. The process typically involves solvent extraction from the plant material, followed by purification steps to isolate the compound of interest for further study. The presence of related compounds, such as 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), has also been noted in tomato extracts. researchgate.netplos.org

Table 1: Natural Plant Sources of this compound

| Plant | Scientific Name |

|---|---|

| Tomato | Solanum lycopersicum |

| Mandarin Orange | Citrus reticulata |

Biotransformation Techniques for Compound Generation

Beyond direct extraction from natural sources, biotransformation offers a powerful alternative for generating specific fatty acid derivatives. This approach leverages the metabolic machinery of microorganisms to convert precursor molecules into the desired compound.

Microbial Biotransformation of Alpha-Linolenic Acid

The generation of this compound can be approached through the biotransformation of its precursor, alpha-linolenic acid. Microbial systems, such as mixed populations from the rumen of cattle, are known to perform complex biohydrogenation and isomerization of unsaturated fatty acids like linolenic acid. nih.gov These processes yield a multitude of intermediate isomers, demonstrating that microbial pathways can be intricate. nih.gov While the direct conversion of alpha-linolenic acid to this compound by a specific microbial strain is a complex process, the known microbial metabolism of its precursors suggests a viable route for biotechnological production. For instance, recombinant Escherichia coli has been used to produce dihydroxy-octadecatrienoic acid from α-linolenic acid, indicating the potential for engineering microorganisms to synthesize specific oxygenated fatty acids. researchgate.net

Advanced Spectrometric Characterization

Accurate detection and quantification are critical for studying this compound. Advanced spectrometric techniques provide the necessary sensitivity and specificity for analyzing this compound in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a reference methodology for the analysis of lipophilic compounds. mdpi.com This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, making it ideal for identifying and quantifying specific molecules like this compound. mdpi.comnih.gov

In a typical LC-MS/MS workflow, the sample extract is first injected into an LC system, where the compound is separated from other components based on its physicochemical properties. The separated compound then enters the mass spectrometer, where it is ionized. In the first stage of mass analysis, a specific precursor ion corresponding to the molecule of interest is selected. This ion is then fragmented, and the resulting product ions are detected in the second stage of mass analysis. mdpi.com This highly specific process, known as multiple reaction monitoring (MRM), allows for sensitive and accurate quantification, even at low concentrations in complex matrices. mdpi.com The method can be validated for linearity, accuracy, precision, and stability to ensure reliable results. nih.gov

Table 2: Key Parameters in LC-MS/MS Method for Keto-Acid Analysis

| Parameter | Description |

|---|---|

| Chromatography | Utilizes a liquid chromatography column to separate the target analyte from other sample components before detection. |

| Ionization Source | Typically Electrospray Ionization (ESI) is used to generate charged ions from the analyte molecules. |

| Precursor Ion | The specific mass-to-charge ratio (m/z) of the parent molecule (e.g., [M-H]⁻ for this compound) that is selected for fragmentation. |

| Product Ions | Characteristic fragment ions generated from the precursor ion, which are monitored for specific detection. |

| Quantification | The concentration of the analyte is determined by comparing its signal response to that of a known concentration of a standard. |

| Validation | The method is assessed for parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. mdpi.com |

Perspectives and Future Directions in 13 Keto 9z,11e,15z Octadecatrienoic Acid Research

Unraveling Stereochemical Specificity in Biological Interactions

A critical frontier in oxylipin research is understanding the role of stereochemistry in determining biological activity. The spatial arrangement of atoms in a molecule can dramatically influence its interaction with enzymes and receptors. For 13-keto-9Z,11E,15Z-octadecatrienoic acid, the chirality at potential stereocenters, which arises from its enzymatic biosynthesis, is predicted to be a key determinant of its biological function.

Enzymatic oxidation of polyunsaturated fatty acids by lipoxygenases (LOX) and cyclooxygenases (COX) is a stereospecific process, yielding specific enantiomers of hydroxy fatty acids, which are the precursors to keto-derivatives. nih.gov In contrast, non-enzymatic autoxidation results in racemic mixtures, containing an equal amount of both enantiomers. acs.org This distinction is fundamental, as it allows researchers to infer the synthetic origin of the molecule (enzymatic vs. free radical-mediated) and suggests that its biological targets, such as receptors and enzymes, are likely to exhibit stereoselectivity. acs.orgmostwiedzy.pl

While direct studies comparing the biological activities of different stereoisomers of this compound are still nascent, research on related oxylipins provides a strong precedent. For example, the biosynthesis of the related cyclopentenone, (9S,13S)-10-oxo-phytoenoic acid, in maize roots has been shown to be highly stereospecific. nih.govresearchgate.net It is well-established in pharmacology that different enantiomers of a chiral compound can have distinct potencies and even opposing effects. nih.gov

Future research must, therefore, focus on the following:

Stereospecific Synthesis: Developing chemical methods to synthesize specific, pure stereoisomers of this compound.

Chiral Analysis: Utilizing advanced analytical techniques, such as chiral chromatography (both liquid chromatography and supercritical fluid chromatography) coupled with mass spectrometry, to separate and quantify the individual enantiomers and diastereomers in biological samples. acs.orgresearchgate.netnih.govnih.gov

Comparative Bioactivity Studies: Systematically evaluating the binding affinity and functional activity of each pure stereoisomer on identified targets like PPARγ and PPARα to determine which configuration is responsible for the observed biological effects.

Elucidating this stereochemical specificity will be paramount for understanding its endogenous roles and for any potential therapeutic development, as the desired activity may reside in only one of its isomeric forms.

Investigating Novel Biological Roles and Target Identification

The identification of PPARγ and PPARα as molecular targets for this compound has been a significant breakthrough, linking its consumption to the regulation of adipogenesis, glucose metabolism, and lipid homeostasis. nih.govresearchgate.netnih.gov However, the full spectrum of its biological roles and molecular targets is likely broader. Research into structurally similar compounds suggests several promising avenues for exploration.

Studies on 13-KODE, the linoleic acid-derived counterpart, have revealed potent anti-inflammatory effects that extend beyond PPAR activation. These effects are mediated through the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). mdpi.com Furthermore, 13-KODE was shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, a critical cellular defense mechanism against oxidative stress. mdpi.com

Based on these findings, future research should aim to:

Confirm and Characterize Non-PPAR Targets: Investigate whether this compound directly modulates the NF-κB, MAPK, and Nrf2 pathways in various cell types.

Explore New Physiological Contexts: Move beyond metabolic tissues and explore its role in the immune system, cardiovascular system, and nervous system, where PPARs and these other signaling pathways are known to be important.

Utilize Unbiased Screening: Employ target identification techniques, such as affinity chromatography-mass spectrometry and chemical proteomics, to pull down binding partners from cell lysates and uncover entirely new receptors or enzymes that interact with this molecule.

The table below summarizes the known and potential targets for 13-keto-octadecatrienoic acids, providing a roadmap for future investigations.

Table 1: Identified and Potential Molecular Targets of 13-keto-octadecatrienoic Acids

| Target | Evidence for Interaction | Potential Biological Outcome | Reference |

| PPARγ | Direct activation by this compound confirmed. | Promotes adipocyte differentiation, stimulates glucose uptake, increases adiponectin secretion. | nih.govresearchgate.net |

| PPARα | Direct activation by the related 13-oxo-9,11-octadecadienoic acid confirmed. | Decreases plasma and hepatic triglycerides, increases fatty acid oxidation. | nih.govresearchgate.net |

| NF-κB Pathway | Inhibition observed with the related 13-KODE. | Anti-inflammatory effects by reducing the expression of pro-inflammatory genes. | mdpi.com |

| MAPK Pathways (ERK, JNK, p38) | Inhibition of phosphorylation observed with the related 13-KODE. | Attenuation of inflammatory signaling cascades. | mdpi.com |

| Nrf2/HO-1 Pathway | Activation observed with the related 13-KODE. | Cytoprotective effects through induction of antioxidant enzymes. | mdpi.com |

Discovering these novel roles and targets will provide a more complete picture of how this dietary oxylipin contributes to cellular and physiological regulation.

Advancements in Biosynthetic Engineering for Targeted Production

The natural occurrence of this compound in certain fruits and vegetables is relatively low, making its purification for research and other applications challenging and costly. nih.gov Metabolic engineering offers a promising solution for the sustainable and high-yield production of this and other valuable oxylipins. The goal is to engineer microbial or plant systems to serve as cellular factories for targeted production.

The biosynthesis of this compound from α-linolenic acid (ALA) is a two-step enzymatic process. First, a lipoxygenase (LOX) introduces a hydroperoxy group at the C-13 position. This intermediate is then converted to a keto group by a hydroxy fatty acid dehydrogenase. Engineering a complete biosynthetic pathway in a heterologous host like yeast (Saccharomyces cerevisiae) or E. coli would involve several key steps:

Enhancing Precursor Supply: The host organism must first be engineered to produce high levels of the precursor, ALA. This has been a major focus of metabolic engineering, with significant success in engineering oilseed crops and various microorganisms to produce omega-3 polyunsaturated fatty acids by introducing the necessary desaturase and elongase enzymes. nih.govoup.comoup.com

Introducing the Oxylipin Pathway: Once a high-ALA-producing strain is established, the genes for the specific enzymes that convert ALA to the final keto-acid must be introduced. This requires identifying and cloning the appropriate LOX and dehydrogenase enzymes that exhibit high specificity for this conversion.

Optimizing Metabolic Flux: Further engineering would be needed to optimize the pathway, which could involve upregulating the expression of the biosynthetic genes, knocking out competing pathways that consume the precursor or product (such as β-oxidation), and optimizing fermentation or cultivation conditions. frontiersin.orgnih.gov

Significant progress has already been made in engineering microorganisms for the production of various fatty acids and their derivatives. researchgate.net Applying these established principles to the specific synthesis of this compound is a logical and attainable next step. The development of such a biosynthetic platform would not only provide a reliable source of the compound for research but could also pave the way for its potential use as a nutraceutical or pharmacological agent.

Q & A

Basic Research Questions

Q. How is 13-keto-9Z,11E,15Z-octadecatrienoic acid structurally characterized, and what analytical techniques are critical for its identification?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm the keto group at position 13 and the conjugated triene system (9Z,11E,15Z). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for quantification in biological matrices. Predictive tools like the ACD/Labs Percepta Platform can aid in spectral interpretation .

- Key Data : Molecular formula C₁₈H₂₈O₃ , average molecular weight 292.42 g/mol , and InChI identifier 1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h3-10H,2,11-16H2,1H3,(H,20,21)/b4-3-,6-5+,8-7-,10-9+ .

Q. What are the primary biosynthetic pathways for this compound in biological systems?

- Methodological Answer : This oxylipin is synthesized via lipoxygenase (LOX)-mediated peroxidation of α-linolenic acid (18:3 ω-3). The enzyme Alox15 catalyzes the formation of 13-hydroperoxide intermediates, which are subsequently oxidized to the keto derivative. Knockout models or enzyme inhibition (e.g., using NDGA or zileuton) can validate pathway specificity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported bioactivities of this compound across different studies?

- Methodological Answer : Contradictions in anti-inflammatory vs. pro-inflammatory effects may arise from concentration-dependent responses or cell-type-specific signaling . Systematic dose-response assays (e.g., 0.1–10 µM range) in primary immune cells (e.g., macrophages) and genetic models (e.g., PPARγ knockouts) are recommended. Cross-validation with lipidomic profiling ensures context-specific activity .

Q. How does this compound modulate the NLRP3 inflammasome, and what are the implications for therapeutic targeting?

- Methodological Answer : The compound inactivates the NLRP3 inflammasome via PPARγ-dependent pathways , reducing caspase-1 activation and IL-1β secretion. Experimental validation involves:

- Co-immunoprecipitation to assess NLRP3-ASC interaction.

- Fluorescent probes (e.g., MitoSOX) to measure mitochondrial ROS, a key inflammasome trigger.

- PPARγ antagonists (e.g., GW9662) to confirm mechanism .

Q. What role does this compound play in plant stress responses, and how can its production be experimentally induced?

- Methodological Answer : In plants, this oxylipin is a stress-induced metabolite linked to cutin synthesis and defense signaling. Induction protocols include:

- Methyl jasmonate (MeJA) treatment to simulate biotic stress.

- LC-MS-based quantification in stressed vs. control tissues (e.g., drupes or leaves).

- Enzyme assays for LOX and hydroperoxide lyase activities to track biosynthesis .

Q. What are the challenges in synthesizing this compound with high stereochemical purity, and how are they addressed?

- Methodological Answer : Key challenges include isomerization during conjugation and keto-group stability . Strategies:

- Stereoselective synthesis using chiral catalysts (e.g., Sharpless epoxidation).

- Urea crystallization or preparative LC to purify geometric isomers.

- Stability testing under varying pH and temperature to optimize storage .

Methodological Considerations

Q. How can researchers differentiate this compound from its hydroxylated analogs (e.g., 13-HOTE) in complex lipid mixtures?

- Methodological Answer : Use derivatization techniques (e.g., methyl oxime formation for ketones) coupled with reverse-phase LC-MS/MS . Key diagnostic ions:

- m/z 293.2 ([M-H]⁻ for 13-keto derivative).

- m/z 295.2 ([M-H]⁻ for 13-HOTE).

- MS/MS fragmentation to confirm double-bond positions .

Q. What in silico tools predict the physicochemical properties of this compound for drug discovery applications?

- Methodological Answer : QSAR models (e.g., ACD/Labs Percepta) predict logP (~4.2), solubility (<1 mg/mL), and membrane permeability. Molecular dynamics simulations assess interactions with lipid bilayers or PPARγ ligand-binding domains .

Data Contradiction Analysis

Q. Why do some studies report this compound as anti-inflammatory, while others observe pro-inflammatory effects in murine models?

- Analysis : Discrepancies may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.